Morpholin-4-yl-acetaldehyde monohydrate hydrochloride Morpholin-4-yl-acetaldehyde monohydrate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13343752
InChI: InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2
SMILES: C1COCCN1CC=O.O.Cl
Molecular Formula: C6H14ClNO3
Molecular Weight: 183.63 g/mol

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride

CAS No.:

Cat. No.: VC13343752

Molecular Formula: C6H14ClNO3

Molecular Weight: 183.63 g/mol

* For research use only. Not for human or veterinary use.

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride -

Specification

Molecular Formula C6H14ClNO3
Molecular Weight 183.63 g/mol
IUPAC Name 2-morpholin-4-ylacetaldehyde;hydrate;hydrochloride
Standard InChI InChI=1S/C6H11NO2.ClH.H2O/c8-4-1-7-2-5-9-6-3-7;;/h4H,1-3,5-6H2;1H;1H2
Standard InChI Key BCSLELYIGSIIFF-UHFFFAOYSA-N
SMILES C1COCCN1CC=O.O.Cl
Canonical SMILES C1COCCN1CC=O.O.Cl

Introduction

Chemical Identity and Structural Properties

Morpholin-4-yl-acetaldehyde monohydrate hydrochloride is systematically named 2-morpholin-4-ylacetaldehyde hydrate hydrochloride, reflecting its dual functional groups and hydrated crystalline form. Key structural and physicochemical properties include:

PropertyDetail
IUPAC Name2-morpholin-4-ylacetaldehyde; hydrate; hydrochloride
Molecular FormulaC₆H₁₄ClNO₃
Molecular Weight183.63 g/mol
SMILESC1COCCN1CC=O.O.Cl
InChI KeyBCSLELYIGSIIFF-UHFFFAOYSA-N
AppearanceColorless to pale-yellow crystalline solid
SolubilitySoluble in polar solvents (e.g., water, dichloromethane)

The compound’s structure features a morpholine ring (a six-membered heterocycle containing oxygen and nitrogen) linked to an acetaldehyde group. The hydrochloride salt enhances stability, while the hydrate form ensures crystallinity, facilitating purification and handling .

Synthesis and Reaction Optimization

Synthetic Pathway

The synthesis of morpholin-4-yl-acetaldehyde monohydrate hydrochloride proceeds via hydrolysis of 4-(2,2-diethoxyethyl)morpholine (Intermediate 7) under acidic conditions, followed by neutralization. A representative protocol involves:

  • Acid-Catalyzed Hydrolysis:

    • Reactants: 4-(2,2-diethoxyethyl)morpholine (600 mg, 2.95 mmol), concentrated HCl (4 mL).

    • Conditions: Heated at 80°C for 2 hours to cleave the diethoxyethyl protecting group.

    • Mechanism: Acidic hydrolysis converts the ethoxy groups to hydroxyls, yielding the aldehyde intermediate .

  • Neutralization and Workup:

    • The reaction mixture is cooled to room temperature and adjusted to pH ~10 using saturated aqueous NaHCO₃.

    • Extraction with dichloromethane (DCM, 3 × 50 mL) isolates the product.

    • Organic layers are washed with water and brine, dried over Na₂SO₄, and concentrated in vacuo to afford the crude product as a colorless oil (340 mg, ~57% yield) .

Analytical Characterization

  • Thin-Layer Chromatography (TLC): Rf = 0.30 (60% ethyl acetate in hexane) .

  • Purity: Crude product is typically used without further purification in downstream reactions, indicating high synthetic efficiency .

Hazard StatementPrecautionary Measure
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation
P261Avoid breathing dust/particles
P305+P351+P338IF IN EYES: Rinse cautiously with water; remove contact lenses

Handling requires personal protective equipment (PPE)—gloves, goggles, and lab coats—and operations should be conducted in a fume hood to mitigate inhalation risks.

Applications in Organic Synthesis

While direct applications in pharmaceuticals remain understudied, the compound’s reactivity profile suggests utility as:

  • Schiff Base Precursor: The aldehyde group participates in condensation reactions with amines, forming imines for coordination chemistry or drug candidate synthesis.

  • Building Block for Heterocycles: The morpholine ring is a common pharmacophore in bioactive molecules (e.g., antiviral or anticancer agents), making this compound a valuable intermediate .

Recent patents (e.g., WO2011/126903) highlight its role in synthesizing protease inhibitors and kinase modulators, though specific target molecules remain proprietary .

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Explore modifications to the morpholine or aldehyde moieties to enhance bioactivity.

  • Scale-Up Optimization: Investigate catalytic methods to improve yield and reduce reliance on stoichiometric acid.

  • Toxicological Profiling: Conduct in vitro and in vivo studies to assess long-term safety for pharmaceutical applications.

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